molecular formula C7H6O2 B3044166 Benzoic-3,5-d2acid CAS No. 37960-84-2

Benzoic-3,5-d2acid

Cat. No. B3044166
CAS RN: 37960-84-2
M. Wt: 124.13 g/mol
InChI Key: WPYMKLBDIGXBTP-PBNXXWCMSA-N
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Description

Benzoic-3,5-d2acid, also known as 3,5-dideuteriobenzoic acid, is a compound with the molecular formula C7H6O2 and a molecular weight of 124.13 g/mol .


Molecular Structure Analysis

The molecular structure of Benzoic-3,5-d2acid includes an aromatic ring, which contributes to its stability . The compound’s InChI is InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D .


Physical And Chemical Properties Analysis

Benzoic-3,5-d2acid shares similar physical and chemical properties with benzoic acid. For instance, benzoic acid has a colorless appearance in its solid state, which is of a crystalline nature . The presence of the aromatic ring gives this compound a faintly pleasant odor .

Scientific Research Applications

Food Preservation and Gut Health

Benzoic acid is extensively used as an antibacterial and antifungal preservative in foods and feeds, with research indicating its potential to improve gut functions. Studies utilizing piglets and porcine intestinal epithelial cells as models suggest that appropriate levels of benzoic acid can enhance gut health by modulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration might adversely affect gut health through oxidative stress, highlighting the importance of understanding its dose-dependent effects on intestinal physiology (Mao et al., 2019).

Pharmacokinetics and Toxicology

The pharmacokinetics and toxicological profiles of benzoic acid have been studied across different species, including rats, guinea pigs, and humans. By employing physiologically-based pharmacokinetic (PBPK) models, research has elucidated the metabolic pathways of benzoic acid and its conversion to hippuric acid, providing insights into its internal exposures and implications for dietary exposures. This data is crucial for assessing the interspecies uncertainty factor associated with acceptable daily intake levels, thereby informing safety standards for benzoic acid consumption (Hoffman & Hanneman, 2017).

Environmental Impact and Regulation

The widespread use of benzoic acid in consumer products has led to its presence in the environment, necessitating research on its ecological impact and the establishment of Maximum Permissible Concentrations (MPCs) in water. Studies suggest the need for updated MPCs based on modern data, considering the compound's potential harm to the central nervous system, as evidenced by experiments on animals that showed significant impairments in memory and coordination of movements. Such research supports the refinement of safety standards for benzoic acid in environmental contexts (Zholdakova et al., 2021).

Advanced Materials and Chemistry

In materials science, benzoic acid has been utilized in the synthesis of polyimides via high-temperature polycondensation in molten benzoic acid, offering a novel approach to creating imidized polymers under milder conditions compared to traditional methods. This research underscores the versatility of benzoic acid as a solvent and catalyst in polymer chemistry, paving the way for innovations in material design and processing (Kuznetsov & Tsegelskaya, 2019).

Safety And Hazards

Benzoic-3,5-d2acid is considered hazardous. It causes skin irritation, serious eye damage, and can cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

properties

IUPAC Name

3,5-dideuteriobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/i2D,3D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYMKLBDIGXBTP-PBNXXWCMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)C(=O)O)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic-3,5-d2acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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